molecular formula C16H10Cl2N2OS2 B12716747 3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone CAS No. 96733-57-2

3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone

Cat. No.: B12716747
CAS No.: 96733-57-2
M. Wt: 381.3 g/mol
InChI Key: VZJBWVIFFMSOOJ-UHFFFAOYSA-N
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Description

3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class. Compounds in this class are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone typically involves the reaction of 2-aminobenzothiazole with 2,6-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thioglycolic acid to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Benzothiazolyl)-2-phenyl-4-thiazolidinone: Lacks the dichloro substitution, which may affect its biological activity.

    2-(2,6-Dichlorophenyl)-3-phenyl-4-thiazolidinone: Similar structure but with different substitution patterns.

Uniqueness

3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone is unique due to the presence of both benzothiazole and dichlorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

CAS No.

96733-57-2

Molecular Formula

C16H10Cl2N2OS2

Molecular Weight

381.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-(2,6-dichlorophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10Cl2N2OS2/c17-9-4-3-5-10(18)14(9)15-20(13(21)8-22-15)16-19-11-6-1-2-7-12(11)23-16/h1-7,15H,8H2

InChI Key

VZJBWVIFFMSOOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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